molecular formula C19H12ClN3O3S3 B2998038 (Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 1164551-71-6

(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Cat. No. B2998038
CAS RN: 1164551-71-6
M. Wt: 461.95
InChI Key: VOJCXHJFNRLNLP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They have been evaluated for their in vitro anti-microbial activity .


Synthesis Analysis

The synthesis of these compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds then undergo further reactions to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of these compounds has been identified based on their spectral data analyses (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophile addition reaction and Vilsmeier-Haack cyclization .


Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 152–156 °C . The yield is reported to be around 82% .

Scientific Research Applications

Antimicrobial Agent

The presence of the benzothiazole and benzothiophene moieties in the compound suggests potential antimicrobial properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains . This compound could be synthesized and tested for its efficacy against a range of pathogenic microorganisms, potentially leading to the development of new antibacterial drugs.

Antitumor Activity

Benzothiazole derivatives have been evaluated for antitumor potential against different cell lines . The specific structure of this compound, with its chloro and sulfamoyl groups, could interact with cancer cell biomolecules, inhibiting growth or inducing apoptosis. Research could focus on its effects on various cancer cell lines to assess its potential as a cancer therapeutic agent.

Drug Discovery

The core structure of this compound is reminiscent of imidazole and triazole derivatives, which are known for their broad range of chemical and biological properties, including their use in drug discovery . This compound could serve as a synthon in the development of new drugs with improved efficacy and reduced side effects.

Organic Synthesis

The prop-2-yn-1-yl group in the compound provides an alkyne functionality that can be utilized in click chemistry reactions, particularly in the Huisgen cycloaddition, to create a variety of novel organic compounds . This application could be valuable in synthesizing complex molecules for pharmaceuticals or materials science.

Supramolecular Chemistry

Due to its potential for hydrogen bonding and its rigid structure, this compound could be used in supramolecular chemistry to create novel host-guest systems . These systems could be further explored for their ability to transport drugs or as sensors for biological molecules.

Fluorescent Imaging

Compounds containing benzothiazole are often fluorescent and can be used in fluorescent imaging . This compound could be tagged to biological molecules or drugs to track their location and concentration in biological systems, aiding in diagnostics and therapeutic monitoring.

properties

IUPAC Name

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S3/c1-2-9-23-13-8-7-11(29(21,25)26)10-15(13)28-19(23)22-18(24)17-16(20)12-5-3-4-6-14(12)27-17/h1,3-8,10H,9H2,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJCXHJFNRLNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.